cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one
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Overview
Description
cis-2-Methyl-2,4-diazabicyclo[320]heptan-3-one is a bicyclic compound with the molecular formula C6H10N2O It is characterized by its unique structure, which includes a bicyclo[320]heptane core with nitrogen atoms at the 2 and 4 positions and a ketone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diacetyl-4,5-dimethyl-4-imidazolin-2-one with suitable reagents to form the bicyclic structure . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can be compared with other similar compounds, such as:
cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one: This compound has a similar bicyclic structure but with different substituents, leading to different chemical and biological properties.
cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one: Another related compound with a different ring size and substituents, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of the ketone group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1R,5S)-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C6H10N2O/c1-8-5-3-2-4(5)7-6(8)9/h4-5H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
InChI Key |
RUXNHBCBTNWERP-CRCLSJGQSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]2NC1=O |
Canonical SMILES |
CN1C2CCC2NC1=O |
Origin of Product |
United States |
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